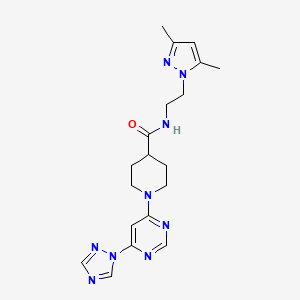

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Beschreibung

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a heterocyclic molecule featuring a pyrimidine core substituted at the 6-position with a 1,2,4-triazole moiety. The piperidine ring at the 4-position is functionalized with a carboxamide group linked via an ethyl chain to a 3,5-dimethylpyrazole substituent. Such structural motifs are prevalent in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or modulation of biological targets like G protein-coupled receptors (GPCRs) .

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N9O/c1-14-9-15(2)27(25-14)8-5-21-19(29)16-3-6-26(7-4-16)17-10-18(23-12-22-17)28-13-20-11-24-28/h9-13,16H,3-8H2,1-2H3,(H,21,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQFHLVUMLBZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may include:

- Formation of the triazole ring through cyclization reactions.

- Construction of the pyrimidine ring via condensation reactions.

- Coupling of the piperidine and pyrazole moieties through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

- Use of high-yielding reactions.

- Minimization of purification steps.

- Implementation of continuous flow chemistry for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.

Reduction: Reduction reactions could be used to modify the triazole or pyrimidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified biological activities.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Research has indicated various pharmacological activities associated with this compound:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole and pyrimidine derivatives. For instance, compounds containing the 1,2,4-triazole moiety have shown effectiveness against a range of bacterial and fungal pathogens. The incorporation of the pyrimidine structure enhances this activity by providing additional binding sites for interaction with microbial enzymes .

Anticancer Properties

The compound has been evaluated for its anticancer properties against various human tumor cell lines. In vitro studies have demonstrated that derivatives of triazole-pyrimidine hybrids exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antiviral Activity

Recent investigations have focused on the antiviral properties of similar compounds against viruses such as influenza A. The presence of the triazole ring is believed to play a critical role in inhibiting viral replication by targeting specific viral proteins .

Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of synthesized triazole-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Cancer Cell Line Testing

In another study conducted at the National Cancer Institute (NCI), several derivatives were tested against a panel of 60 human tumor cell lines. The findings revealed significant cytotoxicity in specific derivatives, suggesting promising candidates for further development in cancer therapy .

Influenza Virus Targeting

A recent publication explored compounds targeting the PA-PB1 interface of influenza A virus polymerase. The results showed that modifications to the triazole-pyrimidine scaffold enhanced antiviral activity, indicating potential therapeutic applications in treating viral infections .

Wirkmechanismus

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds like this may:

- Bind to specific enzymes or receptors, inhibiting their activity.

- Interfere with cellular processes such as DNA replication or protein synthesis.

- Modulate signaling pathways involved in cell growth or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide (CID 17025004)

- Core Structure : Piperidine carboxamide with a sulfonyl-linked pyrazole and thienylmethyl group.

- Key Differences :

- Replaces the pyrimidine-triazole core with a simpler piperidine-sulfonylpyrazole system.

- The thienylmethyl group may enhance lipophilicity compared to the ethyl-dimethylpyrazole in the target compound.

- Inferred Implications :

Structural Analog 2: 4i ()

- Core Structure: Pyrimidinone fused with coumarin and tetrazolyl-pyrazole.

- Key Differences: Incorporates a coumarin moiety, known for fluorescence and estrogen receptor modulation. The tetrazolyl group may enhance hydrogen bonding compared to the triazole in the target compound.

- Inferred Implications :

Structural Analog 3: [1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)piperazino]methanone

- Core Structure: Difluoromethylpyrazole linked to a sulfonyl-piperazine methanone.

- Key Differences :

- Difluoromethyl groups improve metabolic stability and electronegativity.

- The piperazine-sulfonyl system may favor GPCR or protease targeting over kinase inhibition.

- Inferred Implications :

Structural and Functional Comparison Table

Biologische Aktivität

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several structural components:

- Triazole moiety : Known for its pharmacological significance, particularly in antifungal and antibacterial agents.

- Pyrimidine ring : Often associated with nucleic acid analogs and has shown promise in various biological applications.

- Piperidine structure : Provides structural stability and enhances bioavailability.

The biological activity of this compound is believed to stem from multiple mechanisms:

- Inhibition of Enzymatic Activity : The triazole and pyrimidine components may inhibit specific enzymes critical for pathogen survival.

- Disruption of Nucleic Acid Synthesis : The structure suggests potential interference with DNA/RNA synthesis in target organisms.

- Modulation of Immune Response : Some derivatives have shown immunomodulatory effects that could enhance host defense mechanisms.

Biological Activity Data

Case Study 1: Antitubercular Activity

A study evaluated the efficacy of various derivatives against Mycobacterium tuberculosis. Among the tested compounds, those featuring the triazole-pyrimidine scaffold exhibited significant antitubercular activity with IC50 values ranging from 1.35 to 2.18 µM. The most promising derivatives were further characterized for their cytotoxicity against human cells, showing minimal toxicity at effective concentrations .

Case Study 2: Antiviral Properties

In another investigation focusing on antiviral activity, a derivative similar in structure was tested against wild-type HIV-1. The compound demonstrated potent activity with an EC50 value of 0.24 nM and low cytotoxicity (CC50), indicating its potential as an antiviral agent .

Case Study 3: Broad-Spectrum Antibacterial Activity

Research into the antibacterial properties revealed that compounds based on this scaffold inhibited a range of ESKAPE pathogens. The variations in potency across different bacterial strains suggest that structural modifications can enhance activity against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.